N-[2-(1H-indol-3-yl)ethyl]docosanamide

Catalog No.
S1920909
CAS No.
7367-79-5
M.F
C32H54N2O
M. Wt
482.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1H-indol-3-yl)ethyl]docosanamide

CAS Number

7367-79-5

Product Name

N-[2-(1H-indol-3-yl)ethyl]docosanamide

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]docosanamide

Molecular Formula

C32H54N2O

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C32H54N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-32(35)33-27-26-29-28-34-31-24-22-21-23-30(29)31/h21-24,28,34H,2-20,25-27H2,1H3,(H,33,35)

InChI Key

HAWFHRQOMIMGFR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Current Knowledge:

  • Chemical Classification: N-[2-(1H-indol-3-yl)ethyl]docosanamide belongs to the class of organic compounds known as 3-alkylindoles []. These compounds contain an indole ring structure (a bicyclic aromatic organic compound) with an alkyl chain attached at the third position [].

Potential Research Areas:

Due to the presence of the indole ring and the long alkyl chain, N-[2-(1H-indol-3-yl)ethyl]docosanamide might hold potential for research in various areas based on the properties of similar molecules:

  • Biological Activities

    Indole derivatives often exhibit various biological activities, including antimicrobial, anticancer, and analgesic properties []. Research on related 3-alkylindole structures might provide clues for investigating the potential biological activities of N-[2-(1H-indol-3-yl)ethyl]docosanamide.

  • Material Science Applications

    Long-chain molecules with aromatic groups can self-assemble into interesting supramolecular structures []. Research on other indole-containing long-chain molecules might provide insights into the potential material science applications of N-[2-(1H-indol-3-yl)ethyl]docosanamide.

N-[2-(1H-indol-3-yl)ethyl]docosanamide is a compound characterized by its unique structure, which includes an indole moiety linked to a long-chain fatty acid amide. This compound belongs to a class of molecules that exhibit diverse biological activities, particularly in pharmacology and biochemistry. The indole ring system is known for its presence in various natural products and pharmaceuticals, contributing to its significance in medicinal chemistry.

The molecular formula of N-[2-(1H-indol-3-yl)ethyl]docosanamide is C₃₁H₄₉N₃O, and it features a docosanamide backbone, which is a long-chain fatty acid that enhances the compound's lipophilicity and potential bioactivity.

The chemical behavior of N-[2-(1H-indol-3-yl)ethyl]docosanamide can be largely attributed to the reactivity of the indole ring. Indoles are known for their electrophilic substitution reactions, particularly at the C3 position, which is significantly more reactive than benzene due to the electron-rich nature of the ring .

Key reactions involving this compound may include:

  • Electrophilic Aromatic Substitution: The indole nitrogen can participate in protonation under acidic conditions, leading to various substitution products.
  • Amide Bond Formation: The linkage between the indole ethyl group and the docosanamide can undergo hydrolysis or transamidation under specific conditions.

N-[2-(1H-indol-3-yl)ethyl]docosanamide exhibits various biological activities, primarily due to its indole structure. Compounds with indole moieties are often linked to anti-inflammatory, analgesic, and neuroprotective effects.

Research indicates that derivatives of indole can modulate signaling pathways related to inflammation and pain management. For instance, compounds with similar structures have been shown to inhibit nitric oxide production and reduce pro-inflammatory cytokines .

The synthesis of N-[2-(1H-indol-3-yl)ethyl]docosanamide typically involves:

  • Starting Materials: Indole derivatives and long-chain fatty acid amines.
  • Reaction Conditions: The reaction may be carried out using coupling agents or under conditions that facilitate amide bond formation.
  • Purification: Common methods include column chromatography to isolate the desired product after the reaction.

For example, one synthesis approach involves reacting tryptamine with a fatty acid derivative under controlled conditions to yield high-purity amides .

N-[2-(1H-indol-3-yl)ethyl]docosanamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for anti-inflammatory and analgesic drugs.
  • Biochemical Research: To study signaling pathways influenced by indolic compounds.
  • Cosmetic Industry: Due to its potential skin-beneficial properties.

Studies on N-[2-(1H-indol-3-yl)ethyl]docosanamide's interactions with biological systems reveal its capacity to modulate various receptors and enzymes involved in inflammatory processes. For instance, research indicates that compounds with similar structures can affect the activity of intercellular adhesion molecules and influence immune responses .

In vitro studies often focus on its effects on cell lines exposed to inflammatory stimuli, assessing changes in cytokine production and cell viability.

Several compounds share structural similarities with N-[2-(1H-indol-3-yl)ethyl]docosanamide. These include:

Compound NameStructureNotable Properties
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideIndole + Naproxen derivativeAnti-inflammatory properties
TryptamineIndole + EthylamineNeurotransmitter activity
SerotoninIndole + EthanolamineMood regulation
IndomethacinIndole + Acetic acid derivativeNonsteroidal anti-inflammatory drug

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]docosanamide's uniqueness lies in its combination of a long-chain fatty acid with an indole structure, potentially enhancing its bioavailability and therapeutic profile compared to other indolic compounds. Its specific fatty acid chain may also influence its interaction with lipid membranes, affecting absorption and distribution within biological systems.

This compound represents a promising area for further research into novel therapeutic agents targeting inflammation and pain management.

Physical Description

Solid

XLogP3

12.4

Melting Point

121-123°C

Dates

Modify: 2024-04-14

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